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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of ZAP-
180013, a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This guide
is intended for researchers, scientists, and professionals in the field of drug development who
are interested in the technical details of this compound.

Introduction

ZAP-70 is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR)
signaling and the adaptive immune response.[1][2][3] Dysregulation of ZAP-70 activity is
implicated in various autoimmune diseases and certain types of leukemia. ZAP-180013 has
been identified as a small molecule inhibitor that disrupts the crucial interaction between the
ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within
the TCR complex.[4][5] This inhibition effectively blocks the downstream signaling cascade that
leads to T-cell activation, proliferation, and differentiation.[1][2]

Discovery: High-Throughput Screening

ZAP-180013 was discovered through a high-throughput screening (HTS) campaign designed
to identify inhibitors of the ZAP-70 and TCR interaction. The screening assay was based on the
principle of fluorescence polarization (FP).[6][7]

Experimental Protocol: Fluorescence Polarization Assay
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The high-throughput screen utilized a fluorescence polarization (FP) assay to monitor the

binding of a fluorescently labeled phosphopeptide derived from the T-cell receptor {-chain
(TAMRA-2pY) to the ZAP-70 protein.[6]

Materials:

ZAP-70 Protein: Recombinant ZAP-70 protein.

Fluorescent Peptide: A peptide corresponding to the doubly phosphorylated ITAM of the TCR
(-chain, labeled with a TAMRA fluorophore (TAMRA-2pY).

Assay Buffer: 20 mM Tris pH 8.0, 150 mM NacCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20,
0.01% Triton X-100.[6]

Compound Library: A collection of small molecules for screening.
384-well Plates: Low-volume, black plates suitable for fluorescence measurements.

Plate Reader: A plate reader capable of measuring fluorescence polarization.

Procedure:

Assay Preparation: An assay mixture was prepared containing 100 nM ZAP-70 and 2 nM
TAMRA-2pY in the assay buffer.[6]

Compound Dispensing: The small molecule library compounds were dispensed into the 384-
well plates.

Assay Initiation: 20 yL of the ZAP-70/TAMRA-2pY assay mixture was added to each well of
the compound plates.[6]

Incubation: The plates were incubated at room temperature to allow the binding reaction to
reach equilibrium.

Fluorescence Polarization Measurement: The fluorescence polarization of each well was
measured using a plate reader. An increase in polarization indicates binding of the TAMRA-
2pY peptide to ZAP-70, while a decrease suggests inhibition of this interaction by a
compound.
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 Hit Identification: Compounds that caused a significant decrease in fluorescence polarization
were identified as potential inhibitors.

HTS Workflow Diagram
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High-throughput screening workflow for ZAP-180013 discovery.

Synthesis

A detailed, peer-reviewed synthesis protocol for ZAP-180013 (5-Chloro-N-[(4-
chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide) is not
readily available in the public domain. However, based on the synthesis of structurally similar
pyrimidinecarboxamide derivatives, a plausible synthetic route can be proposed. The synthesis

would likely involve the construction of the core pyrimidine ring followed by functionalization at
the C2, C4, and C5 positions.

Proposed Retrosynthetic Analysis

A possible retrosynthetic pathway would disconnect the amide bond, the sulfone group, and the
substituents on the pyrimidine ring, leading to simpler starting materials.

Proposed Synthetic Scheme

A potential forward synthesis could involve the following key steps:
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o Pyrimidine Core Synthesis: Construction of a substituted pyrimidine ring, for example, from a
-ketoester and an amidine derivative.

» Chlorination: Introduction of a chlorine atom at the C5 position of the pyrimidine ring.

» Sulfone Formation: Installation of the ethylsulfonyl group at the C2 position, possibly via
oxidation of a corresponding thioether.

o Amide Coupling: Formation of the carboxamide at the C4 position by coupling a suitable
carboxylic acid derivative with the secondary amine, N-((4-chlorophenyl)methyl)furan-2-
ylmethanamine. This secondary amine would be synthesized separately.

Further experimental validation would be required to optimize this proposed synthetic route.

Quantitative Data

The inhibitory activity of ZAP-180013 has been characterized in multiple assays, with key
guantitative data summarized below.

Assay Type Target IC50 Reference
Fluorescence

o ZAP-70 1.8 uM [8]
Polarization (FP)
Fluorescence

o ZAP-70 9.6 uM [4][5]
Polarization (FP)
Time-Resolved FRET

ZAP-70 16.841 pM [4]15]

(TR-FRET)

Mechanism of Action: ZAP-70 Signaling Pathway

ZAP-180013 inhibits the initial step of T-cell activation by preventing the recruitment of ZAP-70
to the phosphorylated ITAMs of the TCR complex. The following diagram illustrates the
canonical ZAP-70 signaling pathway and the point of inhibition by ZAP-180013.
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ZAP-70 signaling pathway and inhibition by ZAP-180013.
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Conclusion

ZAP-180013 represents a significant discovery in the search for selective inhibitors of ZAP-70.
Identified through a robust fluorescence polarization-based high-throughput screen, it
effectively disrupts a key protein-protein interaction in the T-cell activation cascade. While a
detailed synthesis protocol is not yet publicly available, plausible synthetic routes can be
devised based on established pyrimidine chemistry. The quantitative data on its inhibitory
activity and the clear mechanism of action make ZAP-180013 a valuable tool for further
research into ZAP-70 biology and a potential starting point for the development of novel
therapeutics for autoimmune disorders and other related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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